

# physicochemical properties of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

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## Compound of Interest

Compound Name: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B2645217

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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

## Abstract

**4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, fused-ring structure serves as a valuable scaffold in medicinal chemistry, with related analogues demonstrating potent biological activity. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, blending established data with expert insights into standardized experimental determination. It is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this molecule's behavior.

## Molecular Identity and Structure

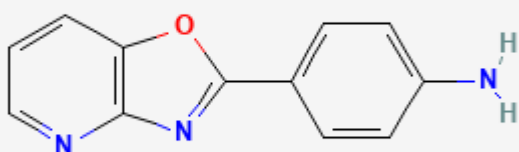
The foundational step in characterizing any compound is to establish its precise molecular identity. **4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** is a conjugated aromatic system featuring an aniline moiety attached to a fused oxazolo[4,5-b]pyridine core. This structure imparts a unique combination of lipophilicity, hydrogen bonding capability, and acid-base character.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	95331-56-9	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O	[4]
Molecular Weight	211.22 g/mol	[1]
IUPAC Name	4-([1][5]oxazolo[4,5-b]pyridin-2-yl)aniline	[4]
Canonical SMILES	C1=CC(=CC=C1)C2=NC3=C(O2)C=CN=C3	[4]

| InChIKey | IQYADSABMIDDAV-UHFFFAOYSA-N |[4] |

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```
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Caption: Chemical structure of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline.

## Core Physicochemical Properties: Data and Scientific Rationale

The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) properties, making this analysis critical for drug development. The data presented below combines experimentally verified values with high-fidelity computational predictions.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Significance in Drug Development	Source(s)
Melting Point	213.6 °C	Experimental	Purity indicator, solid-state stability	[1]
logP (XlogP3)	2.0	Predicted	Membrane permeability, lipophilicity	[4]
Boiling Point	373.9 ± 22.0 °C	Predicted	Thermal stability	[1]
Density	1.317 ± 0.06 g/cm <sup>3</sup>	Predicted	Formulation and processing parameter	[1]
pKa	Not Experimentally Determined	-	Ionization state, solubility, receptor binding	-

| Aqueous Solubility | Not Experimentally Determined | - | Bioavailability, formulation | - |

## Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a cornerstone for predicting a drug's ability to cross biological membranes. The predicted XlogP of 2.0 for **4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** suggests a balanced character, indicating that it is sufficiently lipophilic to favor membrane permeation without being so greasy as to precipitate out in aqueous biological fluids. This value falls within the range often considered favorable for oral bioavailability.

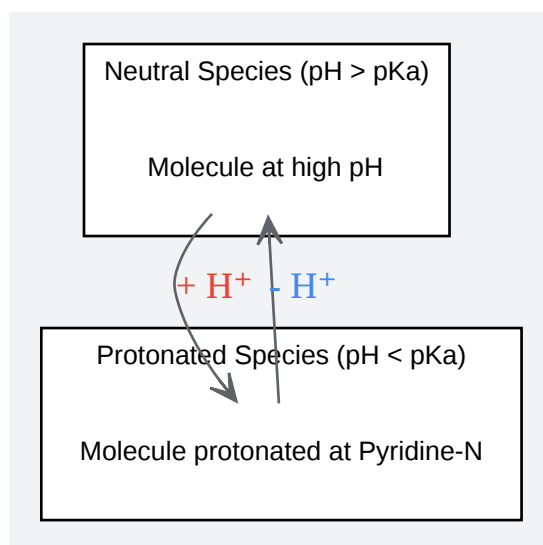
## Acid-Base Properties (pKa)

The pKa value defines the strength of an acid or base and determines the ionization state of a molecule at a given pH. This property is critical as it directly influences solubility, absorption, and the potential for ionic interactions with biological targets.

**4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** possesses two primary basic centers: the exocyclic aniline nitrogen and the pyridine nitrogen within the fused ring system.

- **Aniline Moiety:** The conjugate acid of aniline has a pKa of approximately 4.6.<sup>[3][6]</sup> This low basicity is due to the delocalization of the nitrogen's lone pair into the phenyl ring, which is further reduced by the electron-withdrawing nature of the attached oxazolopyridine system.
- **Pyridine Moiety:** The pKa of pyridine itself is ~5.2. However, in 4-aminopyridine, the electron-donating amino group significantly increases the basicity of the ring nitrogen, raising the pKa to ~9.17.<sup>[2][7][8]</sup>

For the title compound, the pyridine nitrogen is expected to be the more basic site. The aniline nitrogen's lone pair is heavily involved in the aromatic system, making it a very weak base. The pyridine nitrogen, while part of a larger electron-deficient heterocyclic system, is analogous to the nitrogen in 4-aminopyridine and is therefore the more likely site of protonation under physiological conditions (pH 7.4). Experimental determination is essential to confirm this hypothesis and quantify the precise pKa.



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Caption: Predominant protonation equilibrium of the molecule.

## Spectral Properties

- **UV-Visible Spectroscopy:** As a large, conjugated aromatic system, the compound is expected to exhibit strong absorbance in the UV region. Aromatic compounds like benzene show characteristic absorption bands, which undergo a bathochromic (red) shift upon substitution and extension of the conjugated system.[9][10] The presence of heteroatoms and the aniline auxochrome will likely result in complex spectra with multiple absorption maxima, useful for quantitative analysis.
- **Mass Spectrometry:** Aromatic heterocyclic compounds are known to produce stable molecular ions under electron impact (EI) or electrospray ionization (ESI).[11][12] The predicted monoisotopic mass is 211.07455 Da.[4] In ESI-MS, a prominent  $[M+H]^+$  ion at  $m/z$  212.08183 would be expected.[4] Fragmentation patterns would likely involve characteristic losses from the heterocyclic core and the aniline substituent, providing structural confirmation.

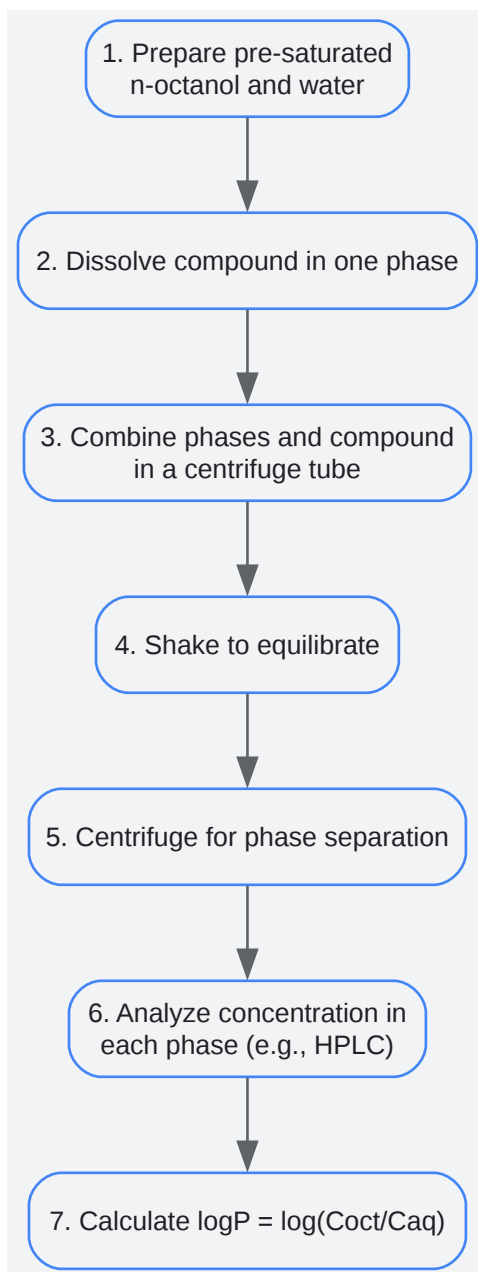
## Gold-Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of key physicochemical properties.

## Protocol for logP Determination (OECD Guideline 107: Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water and is considered the gold standard for logP determination.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: The compound is dissolved in one phase, mixed vigorously with the second immiscible phase until equilibrium is reached, and the concentration in each phase is measured.
- Step-by-Step Methodology:
  - Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours, then allowing them to separate.
  - Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.
  - Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine the two phases in a defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a known amount of the stock solution. Prepare at least three replicates.
  - Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is achieved (typically 5-15 minutes). Avoid emulsion formation.
  - Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases.
  - Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
  - Calculation: Calculate the partition coefficient ( $P_{ow}$ ) as the ratio of the concentration in the n-octanol phase ( $C_{oct}$ ) to the concentration in the aqueous phase ( $C_{aq}$ ). The final value is expressed as logP.  $\log P = \log_{10}(C_{oct} / C_{aq})$



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Caption: Workflow for the OECD 107 Shake-Flask logP determination.

## Protocol for pKa Determination (Potentiometric Titration)

This classic method provides highly accurate pKa values by monitoring pH changes during titration with a strong acid or base.<sup>[1][16][17]</sup>

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
- Step-by-Step Methodology:
  - Instrument Calibration: Calibrate the pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).
  - Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in water. To ensure solubility, a co-solvent like methanol or DMSO may be used, but the results will require extrapolation back to 0% co-solvent. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
  - Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO<sub>2</sub>. Immerse the pH electrode.
  - Titration of a Base: For a basic compound like this, titrate with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of titrant and recording the pH after each addition has stabilized.
  - Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The pKa is the pH at the point where half of the titrant volume required to reach the equivalence point has been added.

## Protocol for Aqueous Solubility (Kinetic Method)

Kinetic solubility is a high-throughput method widely used in early drug discovery to quickly assess a compound's dissolution properties from a solid or DMSO-stock starting point.[\[5\]](#)[\[18\]](#)[\[19\]](#)

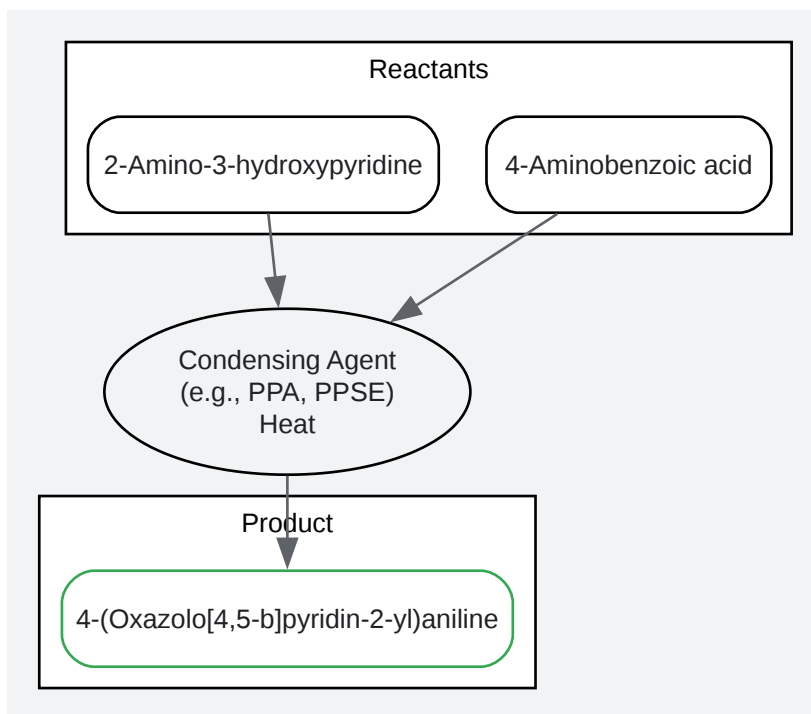
- Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitated material is removed by filtration, and the concentration of the remaining dissolved compound is measured.
- Step-by-Step Methodology:



- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
- Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2  $\mu$ L) to the wells of a 96-well microtiter plate.
- Incubation: Add aqueous buffer (e.g., 198  $\mu$ L of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (e.g., 1%).
- Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow precipitation to reach a steady state.
- Filtration: Transfer the contents to a filter plate (e.g., 0.45  $\mu$ m PVDF) and filter (via vacuum or centrifugation) into a clean collection plate to remove any precipitate.
- Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method. HPLC-UV is common. A standard curve prepared from the DMSO stock solution is used for quantification. The highest concentration that remains in solution is reported as the kinetic solubility.

## Synthesis and Purification Overview

The synthesis of the oxazolo[4,5-b]pyridine core typically involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid under dehydrating conditions.



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Caption: Plausible synthetic route via condensation reaction.

Purification is typically achieved via recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel. Purity should be assessed by HPLC (>95%) and confirmed by melting point analysis, where a sharp melting range indicates high purity.

## Conclusion

**4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** presents a physicochemical profile characteristic of a promising drug-like scaffold. Its balanced lipophilicity, predicted by a logP of 2.0, and the presence of a basic pyridine nitrogen suggest it possesses properties amenable to oral absorption and bioavailability. However, the lack of experimental data for key parameters like pKa and aqueous solubility highlights a critical knowledge gap. The standardized protocols provided in this guide offer a clear and robust pathway for researchers to generate the high-quality, reproducible data necessary to advance the development of this and related compounds from laboratory curiosities to potential therapeutic agents.

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